![molecular formula C21H19N3O3 B5237131 benzyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B5237131.png)
benzyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Benzyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (BCEMPC) is a pyrazole derivative that has been extensively studied for its potential applications in scientific research. BCEMPC has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mechanism of Action
Benzyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, this compound has been found to induce apoptosis in cancer cells by inhibiting the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. This compound also exhibits anti-angiogenic effects by inhibiting the proliferation and migration of endothelial cells. In addition, this compound has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in cells.
Advantages and Limitations for Lab Experiments
Benzyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities, making it a promising candidate for use in drug discovery and development. However, this compound also has some limitations. Its solubility in water is relatively low, which can make it difficult to use in some experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on benzyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. One area of focus could be the development of more efficient synthesis methods to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. This compound could also be studied for its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, the development of analogs of this compound could lead to the discovery of more potent and selective compounds with improved biological activities.
Synthesis Methods
Benzyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate can be synthesized using a multi-step process that involves the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate, followed by cyclization with hydrazine hydrate and subsequent benzylation with benzyl bromide. The final product is obtained through esterification with chloroacetyl chloride and subsequent reaction with sodium azide.
Scientific Research Applications
Benzyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine, which can help improve cognitive function.
properties
IUPAC Name |
benzyl 1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-26-18-10-8-17(9-11-18)20-19(14-24(23-20)13-5-12-22)21(25)27-15-16-6-3-2-4-7-16/h2-4,6-11,14H,5,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYIXWCSKWPHLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)OCC3=CC=CC=C3)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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